molecular formula C5H4N4 B1251144 4-Azidopyridine CAS No. 39910-67-3

4-Azidopyridine

Cat. No.: B1251144
CAS No.: 39910-67-3
M. Wt: 120.11 g/mol
InChI Key: MTSJKRDTLONZJP-UHFFFAOYSA-N
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Description

4-Azidopyridine is an organic compound with the molecular formula C5H4N4. It is a derivative of pyridine, where an azide group (-N3) is attached to the fourth position of the pyridine ring. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research and industrial applications.

Mechanism of Action

Target of Action

4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

This compound acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking potassium channels, this compound prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of this compound is relatively short, approximately 3-4 hours .

Result of Action

The primary result of this compound’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, this compound has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidopyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azide group .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions, forming triazoles when reacted with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Aminopyridine: Formed from reduction reactions

Scientific Research Applications

4-Azidopyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination polymers.

    Biology: Used in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Aminopyridine: Similar structure but with an amino group instead of an azide group.

    4-Chloropyridine: Precursor for the synthesis of 4-azidopyridine.

    4-Hydroxypyridine: Contains a hydroxyl group at the fourth position.

Uniqueness: this compound is unique due to its azide functionality, which imparts distinct reactivity compared to other pyridine derivatives. Its ability to undergo cycloaddition reactions makes it valuable in click chemistry and other synthetic applications .

Properties

IUPAC Name

4-azidopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSJKRDTLONZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462536
Record name 4-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39910-67-3
Record name 4-azidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azidopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloropyridine (400 mg) was dissolved in 2.6 ml of a 1M aqueous solution of sodium hydroxide and 1.5 ml of ethanol, 340 mg of sodium azide was added to the solution at room temperature and the mixture was stirred at 110° C. for 4 hours. The reaction solution was returned to room temperature, diluted with chloroform and washed with water and then a saturated saline solution. The organic layer was dried over sodium sulfate and the solvent was evaporated in vacuo to give 140 mg of the crude product of the title compound.
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400 mg
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aqueous solution
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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